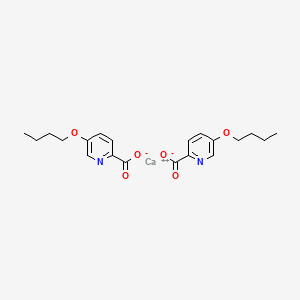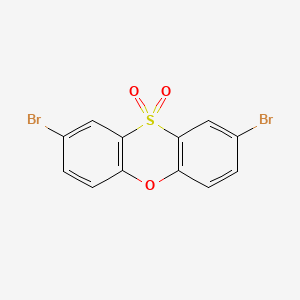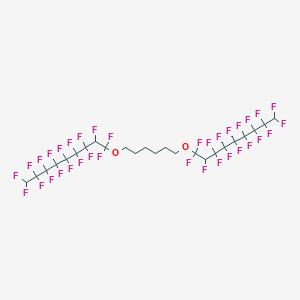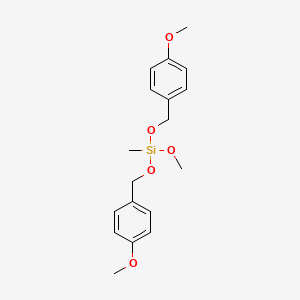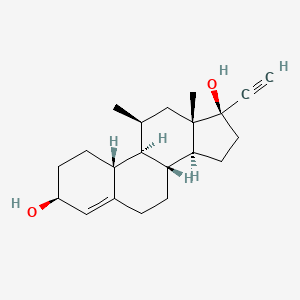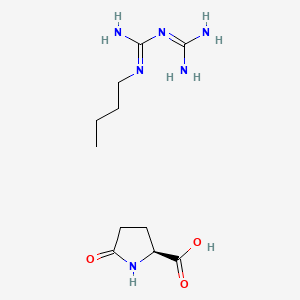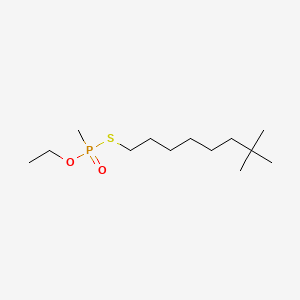
Phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester is an organophosphorus compound. This compound is characterized by the presence of a phosphonothioic acid group, a methyl group, and a long-chain alkyl group (7,7-dimethyloctyl) attached to an ethyl ester. Organophosphorus compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester typically involves the reaction of phosphonothioic acid derivatives with appropriate alkylating agents. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques like distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
Phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioates or phosphonates.
Reduction: Reduction reactions can convert the compound into phosphonothioic acid derivatives.
Substitution: Nucleophilic substitution reactions can replace the alkyl or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonates, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the development of pesticides, herbicides, and other agrochemicals due to its ability to inhibit specific biological pathways in pests.
作用機序
The mechanism of action of phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal biochemical pathways. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
類似化合物との比較
Similar Compounds
- Phosphonothioic acid, methyl-, S-(2-(diethylamino)ethyl) O-ethyl ester
- Phosphonothioic acid, methyl-, S-(2-diethylaminoethyl), O-2-methylpropyl ester
- Phosphonothioic acid, methyl-, S-[2-(diisopropylamino)ethyl] O-ethyl ester
Uniqueness
Phosphonothioic acid, methyl-, S-(7,7-dimethyloctyl) O-ethyl ester is unique due to its specific alkyl chain (7,7-dimethyloctyl) and ethyl ester group. This structural configuration imparts distinct chemical and biological properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
特性
CAS番号 |
1068-39-9 |
|---|---|
分子式 |
C13H29O2PS |
分子量 |
280.41 g/mol |
IUPAC名 |
1-[ethoxy(methyl)phosphoryl]sulfanyl-7,7-dimethyloctane |
InChI |
InChI=1S/C13H29O2PS/c1-6-15-16(5,14)17-12-10-8-7-9-11-13(2,3)4/h6-12H2,1-5H3 |
InChIキー |
AESOBJJHPFCQOC-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C)SCCCCCCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


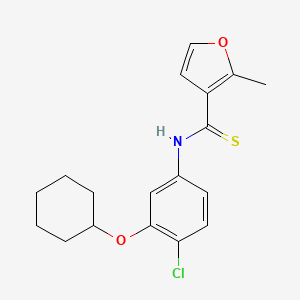

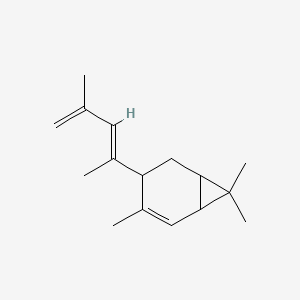
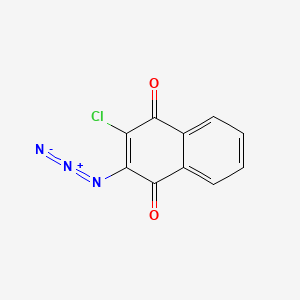
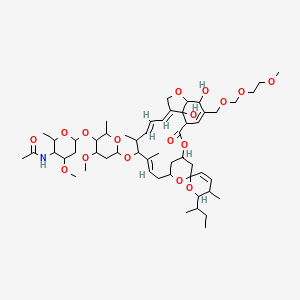
![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
